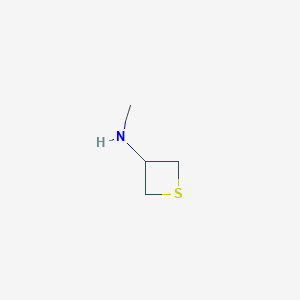
N-methylthietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methylthietan-3-amine: is an organic compound with the molecular formula C4H9NS It is a derivative of thietane, a four-membered sulfur-containing heterocycle, where the nitrogen atom is methylated
Preparation Methods
Synthetic Routes and Reaction Conditions:
N-methylation of Thietan-3-amine: One common method involves the N-methylation of thietan-3-amine using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Reductive Amination: Another method involves the reductive amination of thietan-3-one with methylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods: Industrial production methods for N-methylthietan-3-amine are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH3CN
Substitution: Methyl iodide, potassium carbonate
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: N-substituted thietanes
Scientific Research Applications
Chemistry: N-methylthietan-3-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts .
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and bioactive molecules. These compounds can interact with biological targets and modulate their activity .
Medicine: The compound and its derivatives are explored for their potential therapeutic applications. They may serve as lead compounds in the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in polymer science and materials engineering .
Mechanism of Action
The mechanism of action of N-methylthietan-3-amine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of monoamine oxidase (MAO), an enzyme that catalyzes the oxidation of neurotransmitters. By inhibiting MAO, this compound can increase the levels of neurotransmitters like serotonin and dopamine, which are important for brain function . The compound’s interaction with MAO involves binding to the enzyme’s active site and preventing the oxidation of its substrates .
Comparison with Similar Compounds
Thietan-3-amine: The parent compound without the methyl group on the nitrogen atom.
N-ethylthietan-3-amine: An analog with an ethyl group instead of a methyl group on the nitrogen atom.
Thietane: The sulfur-containing heterocycle without any amine substitution.
Uniqueness: N-methylthietan-3-amine is unique due to its specific methylation on the nitrogen atom, which imparts distinct chemical and biological properties. This methylation can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C4H9NS |
|---|---|
Molecular Weight |
103.19 g/mol |
IUPAC Name |
N-methylthietan-3-amine |
InChI |
InChI=1S/C4H9NS/c1-5-4-2-6-3-4/h4-5H,2-3H2,1H3 |
InChI Key |
NHXJEKLPBBPMMM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


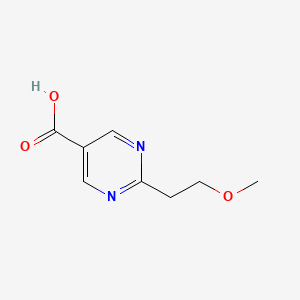
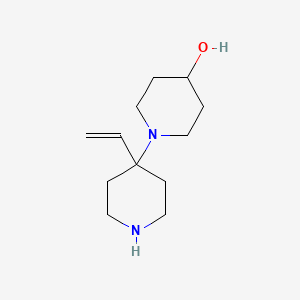
![1-(1H-Imidazol-2-yl)-4-[(methylsulfanyl)methyl]cyclohexan-1-amine](/img/structure/B13198414.png)
![1-Amino-3-[1-(aminomethyl)cyclopentyl]propan-2-ol](/img/structure/B13198423.png)
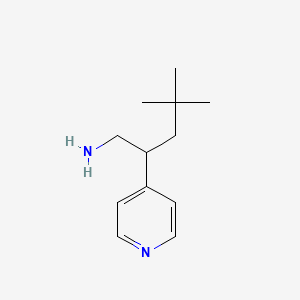
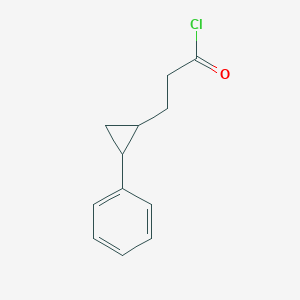
![1-Methyl-2-{4-methyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrrole](/img/structure/B13198440.png)
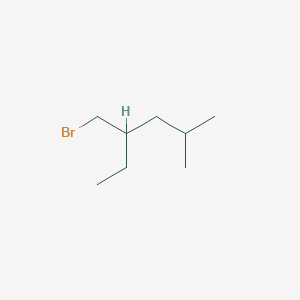


![2-Ethyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B13198462.png)
![N-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine](/img/structure/B13198464.png)
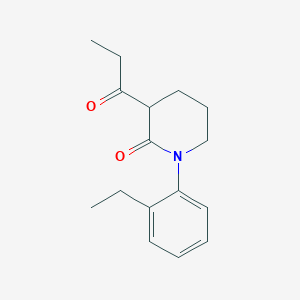
![6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B13198481.png)
